molecular formula C8H5BrClNO B13521226 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one

5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13521226
M. Wt: 246.49 g/mol
InChI Key: NYSUUBCKDUOOJD-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with 2,3-dihydro-1H-indol-2-one.

    Chlorination: The chlorination step can be performed using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine or chlorine substituents, potentially yielding dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, creating a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound and its derivatives have shown promise in various assays. They are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1H-indol-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3-chloro-2,3-dihydro-1H-indol-2-one: Lacks the bromine substituent, leading to different chemical and biological properties.

    5-bromo-3-methyl-2,3-dihydro-1H-indol-2-one: The methyl group can alter the compound’s steric and electronic properties.

Uniqueness

The presence of both bromine and chlorine atoms in 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one makes it unique among indole derivatives. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-3-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5BrClNO/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,(H,11,12)

InChI Key

NYSUUBCKDUOOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)Cl

Origin of Product

United States

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